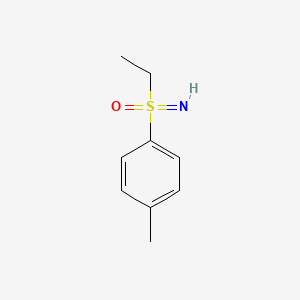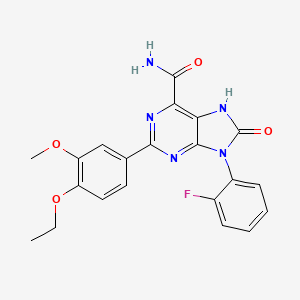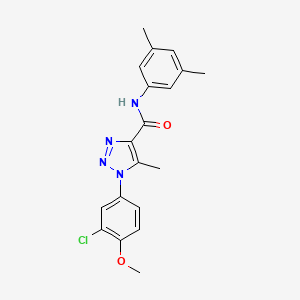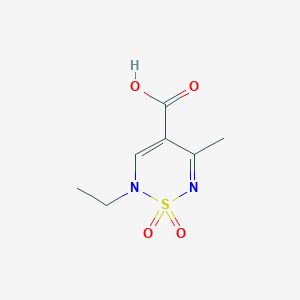
Sulfoximine, S-ethyl-S-(p-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of S,S-diphenylsulfilimines, including "Sulfoximine, S-ethyl-S-(p-tolyl)-," involves multiple steps, including sulfenylation, sulfinylation, and sulfinimidoylation, among others. These processes often employ oxidation of N-substituted sulfoximines with sulfur groups of lower oxidation states to achieve the desired compound. For instance, methods have been developed for the asymmetric synthesis of chiral sulfoximines, demonstrating the utility of sulfur-selective arylation of chiral sulfinamides (Akutagawa, Furukawa, & Ōae, 1984).
Molecular Structure Analysis
The molecular structure of sulfoximines, including "Sulfoximine, S-ethyl-S-(p-tolyl)-," has been studied through various spectroscopic methods. These studies reveal the conformational preferences of these compounds, which are crucial for understanding their reactivity and interactions in various chemical contexts (Dong, Pyne, Skelton, & White, 1993).
Chemical Reactions and Properties
Sulfoximines undergo a variety of chemical reactions, including arylations, alkylations, vinylations, and alkynylations. These transformations are facilitated by their unique structural features, allowing for the synthesis of a wide range of compounds. For example, catalytic enantioselective sulfur alkylation of sulfenamides has been used for the asymmetric synthesis of sulfoximines, highlighting their versatility in synthesis (Greenwood, Champlin, & Ellman, 2022).
Physical Properties Analysis
The physical properties of "Sulfoximine, S-ethyl-S-(p-tolyl)-" and similar compounds are characterized by their melting points, solubility, and crystalline structures. These properties are essential for the purification and application of these compounds in various chemical reactions and processes.
Chemical Properties Analysis
The chemical properties of sulfoximines are defined by their reactivity towards different chemical reagents and conditions. The presence of the sulfoximine moiety significantly impacts the electron distribution within the molecule, influencing its reactivity patterns. Studies on the S–N interactions in sulfoximines have shown that despite the presence of a formal S–N double bond, the interaction is primarily ionic, affecting its chemical behavior (Kumar & Bharatam, 2005).
Applications De Recherche Scientifique
Insecticide Development
Sulfoximines, exemplified by sulfoxaflor, represent a new class of insecticides with a broad spectrum of efficacy against sap-feeding insects, including those resistant to neonicotinoids and other classes. These compounds function as agonists at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides, offering a different structure-activity relationship compared to neonicotinoids, which provides a basis for their efficacy on resistant insect pests (Sparks et al., 2013).
Synthetic Chemistry
In the realm of synthetic chemistry, sulfoximines have been employed in stereoselective reactions, such as the addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines, to synthesize optically pure 1,2,2'-trialkyl-2-aminoethanols. This showcases the utility of sulfoximines in creating chiral centers and facilitating the synthesis of complex molecules with high stereoselectivity, highlighting their importance in asymmetric synthesis (García Ruano et al., 2004).
Drug Discovery and Development
Sulfoximines have gained recognition in drug discovery due to their potential to create compounds with unique biological activities. Their incorporation into agrochemicals and pharmaceuticals is driven by the distinct binding interactions their enantiomers can have with biomolecules. The challenging preparation of single enantiomers of chiral sulfoximines, rather than racemic mixtures, is essential for their application in drug discovery, highlighting the need for asymmetric synthesis methods to explore their full potential (Greenwood et al., 2022).
Mécanisme D'action
Target of Action
Sulfoximines, including “Sulfoximine, S-ethyl-S-(p-tolyl)-”, are known to have significant applications in medicinal and biological chemistry . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Their primary targets are often amide-forming enzymes such as γ-glutamylcysteine synthetase .
Mode of Action
The mode of action of sulfoximines involves their interaction with these target enzymes. The stereogenic sulfur center of sulfonimidates, a class of compounds to which sulfoximines belong, can act as viable chiral templates that can be employed in asymmetric syntheses . This allows them to interact with their targets in a specific manner, leading to changes in the enzyme’s activity.
Biochemical Pathways
The biochemical pathways affected by sulfoximines are those involving the targeted enzymes. For instance, the inhibition of γ-glutamylcysteine synthetase can affect the synthesis of glutathione, a crucial antioxidant in cells . The exact downstream effects can vary depending on the specific enzyme targeted and the biological context.
Result of Action
The result of sulfoximine action at the molecular and cellular level is typically the inhibition of the targeted enzyme’s activity. This can lead to changes in the biochemical pathways in which the enzyme is involved, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of sulfoximines can be influenced by various environmental factors. For instance, sulfonimidates, including sulfoximines, have been found to be labile under acidic conditions and susceptible to elevated temperatures . These factors can limit the applications of sulfoximines but can also be leveraged in certain contexts, such as in the synthesis of polymers .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYLFWNTQXLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29723-63-5 |
Source


|
| Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)
![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)